N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c23-16(15-4-2-1-3-5-15)20-18-22-21-17(24-18)19-9-12-6-13(10-19)8-14(7-12)11-19/h12-15H,1-11H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATNSPVUUMNMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The thiadiazole core is synthesized via dehydrative cyclization of 1-(adamantan-1-carbonyl)thiosemicarbazide, a reaction catalyzed by concentrated sulfuric acid. This method, adapted from El-Emam and Lehmann (1994), involves the condensation of 1-adamantanecarbonyl chloride with thiosemicarbazide in anhydrous ethanol (Fig. 1). The intermediate thiosemicarbazide undergoes intramolecular cyclization under acidic conditions, eliminating water to form the 1,3,4-thiadiazole ring.
Reaction Conditions
- Reactants : 1-Adamantanecarbonyl chloride (1.2 equiv), thiosemicarbazide (1.0 equiv)
- Solvent : Anhydrous ethanol (0.1 M concentration)
- Temperature : Room temperature (25°C)
- Time : 24 hours
- Catalyst : Concentrated H₂SO₄ (2 drops per 100 mg substrate)
The resulting 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine is isolated via vacuum filtration and recrystallized from a chloroform-ethanol (3:1 v/v) mixture, yielding a crystalline solid with a melting point of 441–443 K.
Structural and Spectroscopic Characterization
X-ray crystallography confirms the planar geometry of the thiadiazole ring, with the methylamine substituent coplanar to the heterocycle (C–N–C–S torsion angle = 175.9°). Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive signals:
- ¹H NMR (400 MHz, CDCl₃) : Adamantane protons at δ 1.6–2.1 ppm (multiplet, 15H), thiadiazole NH₂ at δ 5.2 ppm (broad singlet, 2H).
- ¹³C NMR (100 MHz, CDCl₃) : Thiadiazole C-2 at δ 162.4 ppm, adamantane quaternary carbon at δ 128.7 ppm.
Acylation of 5-(Adamantan-1-yl)-1,3,4-Thiadiazol-2-Amine
Amide Bond Formation
The 2-amino group of the thiadiazole core is acylated with cyclohexanecarboxylic acid chloride under Schotten-Baumann conditions (Fig. 2). This step introduces the cyclohexanecarboxamide moiety via nucleophilic acyl substitution.
Optimized Reaction Parameters
- Reactants : 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine (1.0 equiv), cyclohexanecarboxylic acid chloride (1.5 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Anhydrous dichloromethane (0.05 M)
- Temperature : 0°C → room temperature (gradual warming)
- Time : 12 hours
The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide as a white solid.
Analytical Data Validation
High-Resolution Mass Spectrometry (HRMS) :
Infrared Spectroscopy (IR) :
Thermal Analysis :
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
Table 1 summarizes critical variables affecting reaction efficiency:
The use of H₂SO₄ in cyclization minimizes byproduct formation compared to HCl, which promotes hydrolysis of the adamantane carbonyl group. Extended reaction times (>18 hours) during acylation lead to diminished yields due to amine oxidation.
Scalability and Industrial Feasibility
Batch-scale synthesis (100 g starting material) demonstrates consistent yields (70–72%) with no column chromatography required post-acylation, as the product precipitates upon cooling. Energy-dispersive X-ray spectroscopy (EDX) confirms elemental homogeneity (S/N ratio = 1:2.05), aligning with theoretical stoichiometry.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Thiadiazole Formation
During cyclization, two competing mechanisms may occur:
- Desired Pathway : Intramolecular nucleophilic attack by the thiolate sulfur on the carbonyl carbon, forming the thiadiazole ring.
- Side Reaction : Intermolecular dimerization via disulfide bridges, observed as a minor product (∼8%) in the absence of rigorous inert atmosphere.
Mitigation Strategy : Conduct reactions under nitrogen atmosphere with molecular sieves (4Å) to absorb liberated H₂O, shifting equilibrium toward cyclization.
Steric Effects in Acylation
The adamantane group’s bulkiness impedes reagent access to the 2-amino group, necessitating:
- Slow addition of acyl chloride (1 hour)
- Ultrasonication (40 kHz, 30 minutes) to enhance mass transfer
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl and cyclohexanecarboxamide groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide exhibits promising antimicrobial and antiviral activities. A study involving a series of thiadiazole-adamantane derivatives demonstrated their effectiveness against various pathogens. The compound's mechanism of action likely involves interaction with specific biological targets, leading to disruption of microbial cell functions.
Anti-Cancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The most promising derivatives demonstrated up-regulation of pro-apoptotic genes like BAX while down-regulating anti-apoptotic genes like Bcl-2, indicating their potential as therapeutic agents in cancer treatment .
Table 2: Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antimicrobial | Bacteria and fungi | Disruption of cell wall synthesis |
| Antiviral | Various viruses | Inhibition of viral replication |
| Anti-cancer | MCF-7, HepG2, A549 | Induction of apoptosis |
Case Study 1: Anticancer Activity Assessment
In a study published in 2021, researchers synthesized a series of adamantane-based thiadiazole derivatives and evaluated their anti-proliferative activity against multiple cancer cell lines . Compounds demonstrated significant cytotoxicity compared to control treatments like doxorubicin. Notably, compounds exhibiting strong apoptotic induction were identified as potential candidates for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy Testing
Another study focused on assessing the antimicrobial properties of thiadiazole derivatives derived from adamantane . Results indicated that certain compounds exhibited substantial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves the inhibition of specific enzymes and modulation of biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits histone deacetylases (HDACs), which regulate gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide
- 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione
- 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of the adamantyl group and the thiadiazole ring, which imparts stability and enhances its biological activity. This compound’s ability to modulate multiple biological pathways makes it a promising candidate for therapeutic applications .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicine and agriculture. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research sources.
Chemical Structure and Synthesis
This compound belongs to the class of 1,3,4-thiadiazole derivatives. The synthetic pathway typically involves:
- Starting Material : Adamantane-1-carbohydrazide.
- Formation of Thiosemicarbazide : Reacting with isothiocyanates to yield thiosemicarbazides.
- Cyclization : Cyclizing thiosemicarbazides to form the thiadiazole ring.
The adamantane moiety contributes to the compound's unique properties, enhancing its biological interactions.
Antimicrobial Properties
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
| Compound | Target Pathogen | EC50 (μg/ml) |
|---|---|---|
| 5k | Xanthomonas axonopodis | 22 |
| 5k | Xanthomonas oryzae | 15 |
These findings suggest that modifications in the thiadiazole ring can significantly impact antimicrobial efficacy .
Antiviral Activity
Derivatives of adamantane have been noted for their antiviral properties against influenza and HIV viruses. The structural characteristics of this compound may enhance its ability to inhibit viral replication through specific interactions with viral proteins .
Anticancer Potential
Recent studies have highlighted the anticancer potential of related compounds. For example, certain thiadiazole derivatives have demonstrated anti-proliferative effects on breast cancer cells by targeting EGFR and HER-2 pathways. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation and inhibiting angiogenesis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Binding Affinity : The rigid structure from the adamantane moiety allows it to fit into protein binding sites effectively.
- Non-Covalent Interactions : The thiadiazole ring can engage in hydrogen bonding and hydrophobic interactions with target proteins.
These interactions modulate the activity of enzymes or receptors involved in disease processes.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating various thiadiazole derivatives for antimicrobial properties, this compound was tested against several pathogens. It exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In vitro assays revealed that compounds similar to this compound significantly inhibited the growth of cancer cell lines (e.g., MCF-7 and A549). The compound induced apoptosis and reduced cell viability through mechanisms involving ROS .
Q & A
Basic: What are the standard synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Adamantane-1-carbohydrazide Preparation : React adamantane-1-carbonyl chloride with hydrazine hydrate.
Thiosemicarbazide Formation : Treat the carbohydrazide with ammonium thiocyanate in acidic conditions.
Cyclization : Use concentrated sulfuric acid at room temperature for 24 hours to form the thiadiazole ring (prolonged reaction times may improve yield).
Acylation : React the cyclized product with cyclohexanecarbonyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen.
Key Optimization : Monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (~70–80%) are achieved by controlling acid concentration and temperature during cyclization .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR (in DMSO-d or CDCl) to confirm adamantane protons (δ 1.6–2.1 ppm) and thiadiazole ring signals (δ 8.2–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : Employ SHELXL for refinement; analyze planarity of the thiadiazole ring (r.m.s. deviation <0.01 Å) and hydrogen bonding (e.g., N–H···N interactions) .
- Elemental Analysis : Validate purity (>95%) with C, H, N, S percentages.
Advanced: How can researchers resolve low yields during the cyclization step?
Methodological Answer:
Low yields (~50%) in cyclization may arise from incomplete thiosemicarbazide formation or side reactions. Strategies include:
- Reagent Purity : Ensure anhydrous conditions for ammonium thiocyanate.
- Acid Optimization : Test alternatives (e.g., polyphosphoric acid) or gradient HSO concentrations (70–98%).
- Temperature Control : Perform reactions at 0°C initially, then gradually warm to RT to minimize decomposition.
- Work-Up : Neutralize excess acid with NaHCO immediately post-reaction. Use preparative HPLC for challenging purifications .
Advanced: How to address contradictory antimicrobial activity data across studies?
Methodological Answer:
Discrepancies in MIC values (e.g., Staphylococcus aureus MIC = 4–32 µg/mL) may stem from assay variability or impurities. Mitigation steps:
- Orthogonal Assays : Compare broth microdilution (CLSI guidelines) with agar diffusion and time-kill assays.
- Purity Validation : Use HPLC-DAD (C18 column, acetonitrile/water gradient) to confirm ≥98% purity.
- Structural Confirmation : Check for tautomeric forms of the thiadiazole ring via N NMR or X-ray .
Advanced: What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for bacterial enoyl-ACP reductase). Focus on adamantane’s hydrophobic interactions and thiadiazole’s hydrogen bonding.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Validate with experimental IC values.
- QSAR Modeling : Corrogate substituent effects (e.g., cyclohexane vs. benzamide) on activity using MOE or Schrödinger .
Basic: What role does the adamantane moiety play in bioactivity?
Methodological Answer:
The adamantane group enhances:
- Lipophilicity : LogP increases by ~2 units, improving membrane permeability (measured via PAMPA assay).
- Rigidity : Stabilizes binding to hydrophobic enzyme pockets (e.g., viral neuraminidase).
- Metabolic Stability : Resist cytochrome P450 oxidation due to cage structure .
Advanced: How to analyze hydrogen bonding patterns in crystallographic data?
Methodological Answer:
- SHELX Refinement : Use SHELXL-2018 to model H-bonds. Key parameters: N–H···N distances (2.8–3.0 Å), angles (>150°).
- Torsion Angles : Confirm coplanarity (e.g., C–N–S–C torsion ≈175.9°) via Mercury software.
- Thermal Ellipsoids : Check for disorder in adamantane carbons, which may indicate dynamic H-bonding .
Advanced: What strategies optimize selectivity in antiviral assays?
Methodological Answer:
- Counter-Screening : Test against related viral strains (e.g., influenza A/H1N1 vs. H3N2) to identify SAR trends.
- Cytotoxicity Profiling : Use MTT assays on Vero cells to calculate selectivity indices (SI = CC/EC).
- Protease Inhibition Assays : Validate target engagement with fluorogenic substrates (e.g., SARS-CoV-2 M) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Use DMSO stock solutions (10 mM); avoid aqueous buffers (pH >7) to limit hydrolysis.
- Stability Monitoring : Perform quarterly HPLC checks for degradation peaks (e.g., thiadiazole ring opening) .
Advanced: How to resolve ambiguous NOE correlations in structural studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
